[2-(4-Methoxyphenyl)pyridin-3-yl]methanol
Overview
Description
[2-(4-Methoxyphenyl)pyridin-3-yl]methanol is an organic compound that belongs to the class of aromatic alcohols It features a pyridine ring substituted with a methoxyphenyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Methoxyphenyl)pyridin-3-yl]methanol typically involves the reaction of 2-(4-methoxyphenyl)pyridine with formaldehyde under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, where the pyridine nitrogen attacks the electrophilic carbon of formaldehyde, followed by proton transfer and reduction to yield the desired alcohol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
[2-(4-Methoxyphenyl)pyridin-3-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at positions ortho and para to the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromination using bromine in acetic acid.
Major Products
Oxidation: 2-(4-Methoxyphenyl)pyridine-3-carboxylic acid.
Reduction: 2-(4-Methoxyphenyl)pyridine-3-methane.
Substitution: 2-(4-Bromo-4-methoxyphenyl)pyridin-3-yl]methanol.
Scientific Research Applications
Chemistry
In chemistry, [2-(4-Methoxyphenyl)pyridin-3-yl]methanol is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding. Its structure allows it to interact with various biological targets, providing insights into molecular mechanisms.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [2-(4-Methoxyphenyl)pyridin-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and hydroxymethyl groups can form hydrogen bonds and other interactions with the active sites of these targets, modulating their activity. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)pyridine: Lacks the hydroxymethyl group, making it less versatile in chemical reactions.
2-(4-Hydroxyphenyl)pyridine: Similar structure but with a hydroxyl group instead of a methoxy group, affecting its reactivity and interactions.
2-(4-Methoxyphenyl)pyridine-3-carboxylic acid: An oxidized form of [2-(4-Methoxyphenyl)pyridin-3-yl]methanol, with different chemical properties and applications.
Uniqueness
This compound is unique due to the presence of both methoxy and hydroxymethyl groups, which provide a balance of electronic and steric effects. This makes it a versatile intermediate for various chemical transformations and applications in multiple fields.
Properties
IUPAC Name |
[2-(4-methoxyphenyl)pyridin-3-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-16-12-6-4-10(5-7-12)13-11(9-15)3-2-8-14-13/h2-8,15H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBMCGBUYJZWQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=CC=N2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.